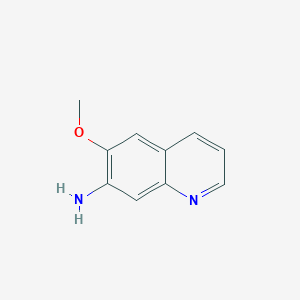

6-methoxyquinolin-7-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxyquinolin-7-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-10-5-7-3-2-4-12-9(7)6-8(10)11/h2-6H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYFVCONCMWKRRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CC=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Methoxyquinolin 7 Amine and Its Advanced Derivatives

Direct Synthesis Strategies for 6-Methoxyquinolin-7-amine

The direct construction of the this compound scaffold can be achieved through various classical and modern synthetic methodologies. These approaches focus on the regioselective formation of the quinoline (B57606) ring system with the desired methoxy (B1213986) and amino functionalities.

Adaptations of Classical Quinoline Synthesis Protocols (e.g., Skraup Synthesis Variants)

The Skraup synthesis, a classic method for quinoline synthesis, can be adapted to produce substituted quinolines like this compound. A common strategy involves a two-step process starting from a substituted aniline. For instance, the Skraup reaction of 4-methoxy-2-nitroaniline (B140478) with glycerol (B35011) can yield 6-methoxy-8-nitroquinoline. mdpi.com This nitro intermediate serves as a precursor to the desired amine. While the Skraup reaction is a powerful tool, it often requires harsh conditions.

Another classical approach that can be conceptually adapted is the Gould-Jacobs reaction. Although not directly reported for this compound, this method is used for synthesizing 4-hydroxyquinoline (B1666331) derivatives which could potentially be converted to the target compound. derpharmachemica.comgoogle.com

Modern Catalytic Approaches for Regioselective Quinoline Ring Formation with Methoxy and Amino Functionalities

Modern synthetic chemistry offers more refined and efficient methods for constructing the quinoline core. Palladium-catalyzed cross-coupling reactions and direct amination are powerful techniques for introducing the amino group at a specific position on the quinoline ring under controlled pH and temperature. These catalytic methods often provide higher yields and better regioselectivity compared to classical approaches.

Reductive Pathways for Amine Group Introduction

A prevalent and effective strategy for introducing the amine group at the 7-position involves the reduction of a corresponding nitro-substituted quinoline. The synthesis often begins with the preparation of a nitroquinoline intermediate, such as 6-methoxy-8-nitroquinoline, which is then reduced to the amine. mdpi.com

Several reducing agents can be employed for this transformation. Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) is a common and efficient method. vulcanchem.com Another widely used reducing agent is tin(II) chloride (SnCl₂), often in the presence of hydrochloric acid. mdpi.comvulcanchem.comsmolecule.com This method is particularly useful for the reduction of nitro groups in various aromatic systems. The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule.

| Precursor | Reducing Agent/Conditions | Product | Reference |

| 6-methoxy-8-nitroquinoline | SnCl₂, HCl, reflux | 6-methoxyquinolin-8-amine | mdpi.comvulcanchem.com |

| Nitroquinoline intermediate | H₂ (1 atm), Pd/C, ethanol (B145695) | Amine derivative | vulcanchem.com |

| 6-methoxy-8-nitroquinoline | Tin chloride dihydrate | 6-methoxyquinolin-8-amine | smolecule.com |

Functionalization and Derivatization of this compound

Once the this compound core is synthesized, it can be further modified to create a diverse range of derivatives with tailored properties. These modifications typically target the amine moiety or the quinoline ring system itself.

N-Alkylation and N-Acylation Reactions of the Amine Moiety

The primary amino group of this compound is a versatile handle for introducing various substituents through N-alkylation and N-acylation reactions.

N-Alkylation can be achieved through several methods. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN), is a common strategy to form secondary amines. masterorganicchemistry.com Direct alkylation with alkyl halides can also be employed, though it may lead to multiple alkylations. masterorganicchemistry.com To achieve selective monoalkylation, specific catalytic systems, such as those based on ruthenium complexes, have been developed for the N-alkylation of aromatic amines with alcohols under mild conditions. unica.it

N-Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride, to form an amide. For example, 6-methoxyquinolin-8-amine can be acylated with chloroacetyl chloride to produce N-(6-methoxyquinolin-8-yl)acetamide. smolecule.com This reaction is often carried out in the presence of a base like triethylamine (B128534) to neutralize the generated acid. mdpi.com Chemoselective acylation of amines can also be achieved in aqueous media using surfactants. researchgate.net

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Reductive Amination | Aldehyde/ketone, NaBH₃CN | Secondary amine | masterorganicchemistry.com |

| N-Alkylation | Alkyl halides, K₂CO₃, DMF | N-Alkylated products | |

| N-Acylation | Chloroacetyl chloride, triethylamine | N-Acylated amide | mdpi.comsmolecule.com |

| N-Alkylation | Alcohols, Ru-based catalyst | Secondary amine | unica.it |

Electrophilic Aromatic Substitution on the Quinoline Ring System

The quinoline ring system of this compound is susceptible to electrophilic aromatic substitution (EAS). The position of substitution is directed by the existing methoxy and amino groups. The nitrogen atom in the quinoline ring is electron-withdrawing, which deactivates the pyridine-like ring towards electrophilic attack. libretexts.org Therefore, substitution typically occurs on the benzene (B151609) ring.

The methoxy group is an activating, ortho-, para-directing group, while the amino group is also a strongly activating, ortho-, para-directing group. The interplay of these two groups will determine the regioselectivity of the substitution. Halogenation, for instance, can be achieved using reagents like trihaloisocyanuric acid. smolecule.com Other EAS reactions, such as nitration or sulfonation, can also be performed, with the specific conditions influencing the outcome. vulcanchem.com The electron-rich nature of the benzene portion of the quinoline ring makes it the preferred site for electrophilic attack. libretexts.org

Nucleophilic Aromatic Substitution with Halogenated Quinoline Derivatives

Nucleophilic aromatic substitution (SNAr) is a fundamental method for introducing amine functionalities onto an aromatic core, such as the quinoline system. This reaction pathway is particularly effective when the quinoline ring is activated by electron-withdrawing groups and contains a suitable leaving group, typically a halogen atom. For the synthesis of this compound, a precursor like 7-halo-6-methoxyquinoline would be required.

The general mechanism involves the attack of a nucleophile, in this case, an ammonia (B1221849) equivalent or a primary amine, on the carbon atom bearing the halogen. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The presence of electron-withdrawing substituents on the ring is crucial for stabilizing this intermediate. pressbooks.pub Subsequently, the leaving group (halide ion) is expelled, and the aromaticity of the quinoline ring is restored, yielding the aminated product. pressbooks.pub

While direct examples for 7-halo-6-methoxyquinoline are specific, the principle is well-documented for analogous structures. For instance, the synthesis of 4-aminoquinoline (B48711) derivatives has been successfully achieved by reacting 4,7-dichloroquinoline (B193633) with various amines like butylamine, benzylamine, and piperazine (B1678402) under thermal conditions. ugm.ac.idnih.gov These reactions demonstrate the feasibility of substituting a chlorine atom on the quinoline ring with an amino group. In a similar vein, the palladium-catalyzed Buchwald-Hartwig amination has been employed for the arylation of 6,7-disubstituted-5,8-quinolinequinones, showcasing a modern alternative to traditional SNAr. scienceopen.comresearchgate.net

Table 1: Examples of Nucleophilic Aromatic Substitution on Halogenated Quinolines

| Substrate | Nucleophile | Conditions | Product | Yield |

|---|---|---|---|---|

| 4,7-Dichloroquinoline | Butylamine | 120-130 °C, 6 hours | N-butyl-7-chloroquinolin-4-amine | 76% ugm.ac.id |

| 4,7-Dichloroquinoline | Benzylamine | DMF, Reflux, 10 hours | N-benzyl-7-chloroquinolin-4-amine | 22% ugm.ac.id |

| 4,7-Dichloroquinoline | Piperazine | Triethylamine, 130 °C, 4 hours | 7-chloro-4-(piperazin-1-yl)quinoline | 92% ugm.ac.id |

| 6,7-Dichloro-5,8-quinolinequinone | Aniline Derivatives | Pd(OAc)₂/XPhos, Water Activation | 6-Arylamino-7-chloro-5,8-quinolinequinone | >80% scienceopen.com |

Formation of Schiff Bases and Related Imine Derivatives from the Primary Amine

The primary amine at the C-7 position of this compound is a versatile functional group that can readily undergo condensation reactions with carbonyl compounds to form Schiff bases, or imines. This reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of an aldehyde or ketone, followed by dehydration to form the characteristic carbon-nitrogen double bond (azomethine group). neliti.com

This transformation is typically catalyzed by an acid and is often reversible. The reaction allows for the straightforward elaboration of the this compound core, introducing a wide array of substituents and creating advanced derivatives with potentially new chemical and biological properties. For example, a Schiff base of a 6-methoxy-quinoline derivative was synthesized through a 1:1 molar condensation of 2-Hydroxy-6-methoxy-3-quinolinecarboxaldehyde with 2-aminophenol, demonstrating the formation of the imine linkage within this class of compounds. neliti.com This principle is broadly applicable for reacting this compound with various aromatic or aliphatic aldehydes and ketones.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures from simple precursors. For this compound and its halogenated precursors (e.g., 7-bromo-6-methoxyquinoline), these reactions offer a modular approach to introduce diverse substituents.

Suzuki Coupling: The Suzuki-Miyaura reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. mdpi.com This method is highly effective for creating aryl-aryl bonds. A 7-halo-6-methoxyquinoline could be coupled with various arylboronic acids to synthesize 7-aryl-6-methoxyquinolines. Research has demonstrated the successful Suzuki coupling of bromo- and dibromoquinolines with substituted phenylboronic acids to yield aryl- and diaryl-quinolines in high yields. researchgate.net

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene, catalyzed by palladium. mdpi.comorganic-chemistry.org This reaction forms a new C-C bond at one of the sp² carbons of the alkene. A 7-halo-6-methoxyquinoline could react with various alkenes to produce 7-vinyl- or 7-styryl-6-methoxyquinoline derivatives, thereby extending the conjugation and complexity of the molecule. The reaction is known for its high chemoselectivity and tolerance of many functional groups. mdpi.com

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, using a palladium catalyst, a copper(I) co-catalyst, and an amine base. lucp.net This method is the most straightforward way to synthesize substituted alkynes. lucp.net For instance, coupling 7-bromo-6-methoxyquinoline (B3176670) with a terminal alkyne would yield a 7-alkynyl-6-methoxyquinoline derivative. This reaction has been effectively used to prepare alkynylated derivatives of quinoline-5,8-diones from the corresponding dibromo precursors. blazingprojects.comafribary.comresearchgate.net

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Quinoline Derivatization

| Reaction | Quinoline Substrate (Example) | Coupling Partner | Key Reagents | Product Type |

|---|---|---|---|---|

| Suzuki | 7-Bromo-6-methoxyquinoline | Arylboronic Acid | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | 7-Aryl-6-methoxyquinoline |

| Heck | 7-Bromo-6-methoxyquinoline | Alkene | Pd Catalyst (e.g., Pd(OAc)₂), Base | 7-Alkenyl-6-methoxyquinoline |

| Sonogashira | 7-Bromo-6-methoxyquinoline | Terminal Alkyne | Pd Catalyst, Cu(I) Co-catalyst, Base | 7-Alkynyl-6-methoxyquinoline |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like quinolines to reduce environmental impact, improve safety, and enhance efficiency.

Development of Solvent-Free Reactions and Aqueous Media Syntheses

A significant focus of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions offer numerous advantages, including reduced pollution, lower costs, and often simpler procedures. Several protocols for quinoline synthesis have been developed under solvent-free conditions, frequently assisted by microwave irradiation or the use of recyclable catalysts. core.ac.uktandfonline.com For example, the Friedländer synthesis of quinolines has been efficiently performed by reacting an o-nitrobenzaldehyde and an enolizable ketone using SnCl₂·2H₂O under solvent-free microwave conditions, eliminating the need for a catalyst. core.ac.uk Another approach involves using a recyclable ionic liquid catalyst for the Friedländer reaction at 70 °C without any solvent, affording quinolines in excellent yields. academie-sciences.fr

Syntheses in aqueous media are also a cornerstone of green chemistry. Water is an ideal solvent due to its non-toxic, non-flammable, and inexpensive nature. While organic substrates often have low solubility in water, the use of phase-transfer catalysts, surfactants, or co-solvents can overcome this limitation. Green protocols for quinoline synthesis often involve metal-free, solvent-free, or aqueous media conditions. rsc.org For instance, Sonogashira coupling reactions have been developed to proceed in water, offering an environmentally benign alternative to traditional organic solvents. semanticscholar.org

Microwave-Assisted and Photochemical Synthesis Enhancements

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. nih.gov The direct interaction of microwaves with polar molecules results in rapid and uniform heating, which can accelerate reaction rates and minimize side-product formation. Numerous syntheses of quinoline derivatives have been optimized using microwave assistance. rsc.orgjmpas.com For example, a solvent-free, microwave-assisted protocol for quinoline synthesis from o-nitrobenzaldehyde and ketones has been developed. core.ac.uk Similarly, the synthesis of polysubstituted quinolines has been achieved in minutes with high yields using microwave irradiation in the presence of catalysts like montmorillonite (B579905) K-10 or under solvent-free conditions. tandfonline.comrsc.org

Photochemical Synthesis: Photochemical reactions, which use light energy to drive chemical transformations, offer unique pathways to complex molecules under mild conditions. These methods can enable reactions that are difficult to achieve thermally and often proceed with high selectivity. mdpi.com The synthesis of quinoline derivatives has been accomplished through photochemical methods, such as the light-mediated cyclization of 2-vinylanilines with aldehydes. researchgate.net Another example is the photochemical cyclization of o-alkynylaryl isocyanides with iodine to produce diiodoquinoline derivatives, a transformation challenging to achieve by other means. rsc.org Quinoline-based photoprotecting groups have also been developed, which can release biologically active molecules upon irradiation, highlighting the utility of photochemistry in this field. acs.org

Table 3: Comparison of Conventional vs. Green Synthesis Methods for Quinoline Derivatives

| Method | Typical Conditions | Advantages | Reference Example |

|---|---|---|---|

| Solvent-Free | Solid state, often with catalyst or grinding | Reduced waste, simple workup, low cost | Friedländer synthesis using a reusable ionic liquid catalyst. academie-sciences.fr |

| Aqueous Media | Water as solvent, may require co-solvents or surfactants | Non-toxic, non-flammable, environmentally safe | Synthesis of quinolines via tandem reactions. rsc.orgresearchgate.net |

| Microwave-Assisted | Microwave irradiation (e.g., 80-150 °C, 5-30 min) | Rapid reaction times, higher yields, fewer side products | One-pot synthesis of quinolines in 10 min with a recyclable catalyst. tandfonline.com |

| Photochemical | Irradiation with specific wavelength light, often at room temp. | Mild conditions, unique reaction pathways, high selectivity | Light-mediated cyclization to form quinoline derivatives. researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 6 Methoxyquinolin 7 Amine

Reaction Kinetics and Thermodynamic Analyses of Key Transformations

Detailed kinetic and thermodynamic data for the reactions of 6-methoxyquinolin-7-amine are not extensively documented in the public domain. However, the reactivity of related quinoline (B57606) compounds provides a framework for understanding its potential transformations. For instance, the synthesis of derivatives often involves reactions where kinetic and thermodynamic factors are crucial for product formation.

The formation of conjugates, such as those with amino acids, is a strategy employed to modify the properties of quinoline-based compounds. For example, the synthesis of 4-((6-methoxyquinolin-8-yl)amino)pentanoic acid, a conjugate of primaquine, is designed to mitigate metabolic pathways that reduce efficacy. The rates of these conjugation reactions and the stability of the resulting products are governed by kinetic and thermodynamic principles.

Elucidation of Reaction Mechanisms Involving the Amine and Methoxy (B1213986) Groups

The amine and methoxy groups are central to the reactivity of this compound, participating in a variety of reaction mechanisms.

Amine Group Reactivity: The primary amine group is a key site for nucleophilic attack and substitution reactions. It can react with various electrophiles to form a range of derivatives. For example, it can undergo acylation with agents like chloroacetyl chloride to form amides. mdpi.com This reactivity is fundamental in the synthesis of more complex molecules. The amine group's basicity also plays a role in its chemical behavior.

Methoxy Group Reactivity: The methoxy group, an electron-donating group, influences the electron density of the quinoline ring, thereby affecting its reactivity in electrophilic substitution reactions. While less reactive than the amine group, it can be cleaved under certain conditions, such as with strong acids, to yield the corresponding phenol.

The interplay between these groups can be seen in the synthesis of various derivatives. For instance, in the synthesis of 8-amino-6-methoxyquinoline-tetrazole hybrids, the starting material, 6-methoxyquinolin-8-amine, is synthesized in a two-step process involving a Skraup reaction followed by reduction of a nitro group. mdpi.com This highlights the manipulation of functional groups on the quinoline ring system.

Intramolecular Cyclization and Rearrangement Reactions Facilitated by the Amine Moiety

The amine moiety in this compound and its derivatives can facilitate intramolecular cyclization and rearrangement reactions, leading to the formation of new ring systems. These reactions are often key steps in the synthesis of complex heterocyclic compounds.

Rearrangement reactions are also a possibility, particularly those involving intermediates formed from the amine group. Reactions like the Hofmann, Curtius, Schmidt, and Beckmann rearrangements involve the migration of a group to an electron-deficient nitrogen atom, often leading to the formation of amines or amides. mvpsvktcollege.ac.inslideshare.net While not directly reported for this compound, the presence of the amine functionality makes it a potential substrate for such transformations under appropriate conditions. The Beckmann rearrangement, for example, involves the conversion of an oxime to an amide and is catalyzed by acid. masterorganicchemistry.com

Redox Chemistry and Electrochemical Behavior of the Quinoline System

The quinoline system in this compound can undergo both oxidation and reduction reactions. wikipedia.orgyoutube.com The electrochemical behavior of quinoline derivatives is an active area of research, with applications in the development of sensors and understanding metabolic pathways. rsc.orgtubitak.gov.tr

Oxidation: The quinoline ring can be oxidized under specific conditions. For example, 5-chloro-6-methoxyquinolin-8-amine (B1618442) can be oxidized to form quinoline N-oxides. The amine group can also be a site of oxidation.

Reduction: The quinoline ring can be reduced, for instance, using agents like sodium borohydride. The electrochemical reduction of some quinoline derivatives has been studied, revealing irreversible reduction processes. dovepress.com

The redox properties of the quinoline nucleus are influenced by its substituents. The electron-donating methoxy group and the amine group on this compound would be expected to affect its reduction and oxidation potentials. The study of the electrochemical behavior of similar compounds, such as selegiline, which shows a well-defined reduction peak, provides insight into the types of electrochemical processes that might be observed for this compound. dovepress.com

Advanced Spectroscopic and Structural Elucidation of 6 Methoxyquinolin 7 Amine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, is fundamental for defining the core quinoline (B57606) structure and the positions of its substituents.

In the ¹H NMR spectrum of a quinoline derivative, specific chemical shift regions can be indicative of protons on the quinoline ring. For instance, in certain quinoline derivatives, signals for the protons at the 5th, 7th, and 8th positions of the quinoline ring have been observed between 7.80 and 8.01 ppm. nih.gov The presence of a methoxy (B1213986) group (-OCH₃) would typically produce a singlet peak in the upfield region of the spectrum, usually around 3.8-4.0 ppm. The protons of the amine group (-NH₂) would appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The carbon atoms of the quinoline ring typically resonate in the aromatic region of the spectrum (approximately 100-160 ppm). The carbon of the methoxy group is expected to appear further upfield, generally in the range of 55-60 ppm. rsc.org For example, the ¹³C NMR spectrum of 6-methoxyquinoline (B18371) shows a peak at 55.5 ppm corresponding to the methoxy carbon. chemicalbook.com The specific chemical shifts of the quinoline carbons are influenced by the electronic effects of the methoxy and amine substituents.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Methoxyquinoline Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 4-(6-Methoxyquinolin-2-yl)morpholine | 3.9 (s, 3H, -OCH₃), 6.9-8.0 (m, quinoline H) | 55.5 (-OCH₃), 106.0, 109.7, 121.3, 123.8, 128.3, 136.6, 143.3, 155.3, 156.7 (quinoline C) rsc.org |

| N-Butyl-6-methoxyquinolin-2-amine | 3.9 (s, 3H, -OCH₃), other signals consistent with structure | Not specified |

| 6-methoxyquinolin-4-ol | 3.87 (s, 3H, -OCH₃), 6.31-7.90 (m, quinoline H) | 54.51 (-OCH₃), 103.14, 107.24, 119.57, 123.21, 126.15, 134.70, 138.66, 156.70, 178.26 (quinoline C) scholaris.ca |

Note: The chemical shifts are illustrative and can vary based on the solvent and specific analog.

Two-dimensional NMR techniques are indispensable for unambiguously assigning the complex spectra of quinoline derivatives and establishing detailed structural features.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the quinoline ring system. For instance, COSY can confirm the connectivity of protons on the same aromatic ring. nuph.edu.ua

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons. nuph.edu.uagenescells.ru

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for establishing the connectivity between different parts of the molecule, such as linking the methoxy group to the C6 position of the quinoline ring by observing a correlation between the methoxy protons and the C6 carbon. nuph.edu.uagenescells.ruruc.dk

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry and conformation of the molecule by observing through-space interactions between protons. nuph.edu.uagenescells.ruruc.dkipb.pt

The application of these 2D NMR techniques allows for a complete and reliable assignment of all proton and carbon signals, confirming the regiochemistry of the substituents on the quinoline core. nuph.edu.ua

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a critical tool for determining the precise molecular weight and elemental composition of 6-methoxyquinolin-7-amine and its analogs. acs.org HRMS provides mass measurements with high accuracy (typically below 5 mDa error), which allows for the unambiguous determination of the molecular formula. nih.gov

The fragmentation patterns observed in the mass spectrum, particularly in tandem mass spectrometry (MS/MS) experiments, offer valuable structural information. mcmaster.cascispace.com For quinoline alkaloids, the fragmentation often involves the loss of small neutral molecules or radicals. mcmaster.ca In the case of methoxyquinolines, a characteristic fragmentation is the loss of a methyl radical (•CH₃) followed by the elimination of carbon monoxide (CO). mcmaster.ca The presence of an amine group can lead to additional fragmentation pathways. The analysis of these fragmentation patterns helps to confirm the presence of the quinoline core and the nature of its substituents. nih.govscispace.com For example, the fragmentation of quinoline itself often shows a loss of HCN. mcmaster.ca

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of key functional groups.

N-H stretching : The amine group (-NH₂) in this compound will exhibit characteristic stretching vibrations in the IR spectrum. Asymmetric and symmetric stretching bands are expected in the region of 3300-3500 cm⁻¹.

C-O stretching : The methoxy group (-OCH₃) will show a strong C-O stretching band, typically in the range of 1275-1200 cm⁻¹. mdpi.com

C=N and C=C stretching : The quinoline ring system will have a series of characteristic stretching vibrations for the C=N and C=C bonds in the fingerprint region of the spectrum (approximately 1650-1400 cm⁻¹). researchgate.net

C-H stretching and bending : Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while out-of-plane C-H bending vibrations can provide information about the substitution pattern on the aromatic rings. researchgate.net

Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations of the quinoline ring system. researchgate.net The analysis of both IR and Raman spectra, often supported by theoretical calculations, allows for a comprehensive understanding of the vibrational properties of the molecule. researchgate.netscholarsresearchlibrary.com

Table 2: Characteristic IR Absorption Frequencies for this compound and Analogs

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | Asymmetric & Symmetric Stretching | 3300 - 3500 |

| Methoxy (-OCH₃) | C-O Stretching | 1200 - 1275 mdpi.com |

| Quinoline Ring | C=N, C=C Stretching | 1400 - 1650 researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and the extent of its conjugated π-system. Quinoline and its derivatives exhibit characteristic absorption bands in the UV region. asianpubs.org The spectrum of quinoline typically shows three absorption bands, which are attributed to π-π* transitions. asianpubs.orgresearchgate.net

The introduction of substituents like the methoxy and amine groups, which are auxochromes, can cause a bathochromic (red) shift in the absorption maxima and an increase in the molar absorptivity. mdpi.com This is due to the extension of the conjugated system through the lone pair of electrons on the oxygen and nitrogen atoms. The position and intensity of the absorption bands are also sensitive to the solvent polarity, a phenomenon known as solvatochromism. mdpi.comrsc.org Studying the UV-Vis spectra in different solvents can provide information about the nature of the electronic transitions and the change in dipole moment upon excitation. mdpi.com Quinoline derivatives are known to exhibit intramolecular charge transfer (ICT) transitions, which can be influenced by the electronic nature of the substituents. nih.govrsc.org

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

The crystal structure also reveals intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal lattice. nih.govresearchgate.net For this compound, hydrogen bonding involving the amine group is expected to play a significant role in the crystal packing. The analysis of the crystal structure provides a detailed and unambiguous picture of the molecule's geometry and its interactions with neighboring molecules. nih.govresearchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-(6-Methoxyquinolin-2-yl)morpholine |

| N-Butyl-6-methoxyquinolin-2-amine |

| 6-methoxyquinolin-4-ol |

| 7-methoxyquinolin-4-ol |

| 6-methoxyquinoline |

| Quinaldine |

| Lepidine |

| Carbostyril |

| 4-quinolone |

| Isocarbostyril |

| 3-hydroxyquinoline |

| 6-hydroxyquinoline |

Computational and Theoretical Chemistry Studies on 6 Methoxyquinolin 7 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scirp.orgrasayanjournal.co.in It has become a popular and versatile tool in computational chemistry for predicting a wide array of molecular properties, including geometries, vibrational frequencies, and electronic characteristics. rasayanjournal.co.in DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more efficient than traditional wave function-based methods, allowing for the study of larger and more complex molecules. scirp.org

For quinoline (B57606) derivatives, DFT is widely used to calculate electronic and structural properties, providing insights that correlate with experimental findings. uantwerpen.bersc.org These calculations are crucial for understanding the molecule's stability, reactivity, and spectroscopic signatures. scirp.org

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. nih.gov

The energy of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are critical descriptors of a molecule's reactivity and kinetic stability. irjweb.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This indicates higher polarizability and a greater ease of undergoing chemical reactions. nih.gov

A large HOMO-LUMO gap implies higher kinetic stability and lower chemical reactivity because more energy is needed for electronic excitation. irjweb.com

This analysis is essential for predicting how a molecule will interact with other species. For the parent compound, quinoline, DFT calculations have determined the HOMO-LUMO energy gap to be approximately -4.83 eV, which provides a baseline for understanding the electronic properties of its derivatives. scirp.org The specific energies for 6-methoxyquinolin-7-amine would be influenced by the electron-donating effects of the methoxy (B1213986) and amine groups.

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data for Quinoline (Reference Compound) This table presents data for the parent compound, quinoline, as a reference point for understanding the properties of its derivatives.

| Parameter | Energy (eV) |

| HOMO Energy | -6.646 scirp.org |

| LUMO Energy | -1.816 scirp.org |

| Energy Gap (ΔE) | -4.83 scirp.org |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. deeporigin.com It is used to predict how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. nih.gov An MEP map is plotted on the molecule's electron density surface, using a color scale to represent different electrostatic potential values. deeporigin.com

The standard color scheme is:

Red: Indicates regions of high electron density and strong negative electrostatic potential, which are susceptible to electrophilic attack. These are often associated with lone pairs of electronegative atoms.

Blue: Represents regions of low electron density and strong positive electrostatic potential, which are favorable for nucleophilic attack. These areas are typically found around hydrogen atoms attached to electronegative atoms or electron-deficient groups.

Green: Denotes areas with a neutral or near-zero electrostatic potential.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the molecule's dynamic behavior, conformational flexibility, and interactions with its environment, such as a solvent or a biological receptor. nih.govmdpi.com

In the context of quinoline derivatives, MD simulations are employed to:

Explore Conformational Landscapes: Identify the most stable and frequently occurring three-dimensional structures (conformations) of the molecule.

Study Ligand-Receptor Interactions: Simulate how a molecule like this compound binds to a biological target, such as an enzyme or protein. These simulations can assess the stability of the binding pose predicted by molecular docking and identify key intermolecular interactions like hydrogen bonds and hydrophobic contacts. nih.govmdpi.com

Analyze Stability: Evaluate the stability of the molecule-receptor complex by monitoring metrics such as the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds over the simulation period. nih.govresearchgate.net

Quantum Chemical Descriptors for Reactivity and Interaction Prediction

Beyond HOMO-LUMO energies, DFT calculations can provide a suite of quantum chemical descriptors that quantify various aspects of a molecule's reactivity. rasayanjournal.co.inmdpi.com These descriptors help in building a more comprehensive picture of a molecule's chemical behavior.

Table 2: Key Quantum Chemical Descriptors

| Descriptor | Symbol | Formula | Description |

| Ionization Potential | I | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity | A | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Chemical Hardness | η | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." rasayanjournal.co.in |

| Chemical Potential | µ | µ = -(I + A) / 2 | Describes the escaping tendency of electrons from a system. It is related to the molecule's electronegativity. rasayanjournal.co.in |

| Electrophilicity Index | ω | ω = µ² / (2η) | Quantifies the ability of a molecule to accept electrons, acting as an electrophile. rasayanjournal.co.in |

| Fukui Functions | f(r) | - | A local reactivity descriptor that indicates which atoms in a molecule are more susceptible to nucleophilic, electrophilic, or radical attack. |

These descriptors are instrumental in predicting the reactivity and interaction patterns of molecules like this compound. For example, the pKa, which is related to the molecule's ability to donate or accept a proton, can be predicted using advanced computational methods. Polarizability describes how easily the electron cloud of a molecule can be distorted by an external electric field, which is important for understanding intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predicting Biological Activities (Theoretical Basis)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. mdpi.com

The theoretical basis of QSAR involves several key steps:

Data Set Collection: A series of structurally related molecules with experimentally determined biological activities (e.g., inhibitory concentrations like IC₅₀) is compiled. For quinoline derivatives, numerous such datasets exist for activities like antimalarial or anticancer effects. mdpi.comnih.gov

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, known as molecular descriptors, is calculated. These descriptors can encode various aspects of the molecule's structure and properties, including electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic, and topological features. nih.gov

Model Development: Statistical or machine learning methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or Support Vector Machines (SVM), are used to build a mathematical model that correlates the molecular descriptors (the independent variables) with the biological activity (the dependent variable). nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques. This often involves splitting the data into a training set (to build the model) and a test set (to evaluate its predictive performance on new, unseen compounds). mdpi.com

QSAR models serve as powerful predictive tools in drug discovery. Once a reliable model is developed for a class of compounds like quinolines, it can be used to predict the biological activity of new, yet-to-be-synthesized derivatives. nih.gov This allows chemists to prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug development process. mdpi.com

Investigation of Biological Activities and Molecular Interactions of 6 Methoxyquinolin 7 Amine Derivatives Mechanistic Focus

Mechanistic Studies of Cellular Responses in In Vitro Models (e.g., Apoptosis Induction, Cell Cycle Perturbation, Oxidative Stress Pathways)

The cellular effects of quinoline (B57606) derivatives are multifaceted, often leading to the modulation of fundamental processes such as programmed cell death (apoptosis), cell division cycle, and the cellular stress response.

Apoptosis Induction:

Research into the pro-apoptotic potential of quinoline derivatives has revealed their capacity to trigger programmed cell death in cancer cells. For instance, a novel series of sulphonamide-bearing quinazolinone derivatives, which share a similar heterocyclic core, were synthesized and evaluated for their in vitro cytotoxicity. Among these, compounds 6 (a 2-tolylthioacetamide derivative) and 10 (a 3-ethyl phenyl thioacetamide derivative) demonstrated significant cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (LoVo) cells nih.gov. Further investigation into their mechanism of action in MCF-7 cells showed that these compounds induce apoptosis. This was evidenced by an increase in the sub-G1 cell population in cell cycle analysis, which is a hallmark of apoptotic cells with fragmented DNA nih.gov.

The pro-apoptotic effects of these compounds were further elucidated by examining key molecular markers of apoptosis. Treatment with compounds 6 and 10 led to the downregulation of the anti-apoptotic protein B-cell lymphoma-2 (Bcl-2) and the upregulation of the pro-apoptotic proteins p53 and Bcl-2-like protein 4 (Bax) at both the mRNA and protein levels nih.gov. Additionally, an increase in the expression of caspase-7, an executioner caspase in the apoptotic cascade, was observed, confirming the induction of apoptosis by these quinazolinone derivatives nih.gov.

Similarly, a study on novel halogen derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, another class of heterocyclic compounds, also highlighted their pro-apoptotic properties. These compounds were found to induce apoptosis in cancer cell lines, further underscoring the potential of such scaffolds in cancer therapy mdpi.com.

Cell Cycle Perturbation:

In addition to inducing apoptosis, certain heterocyclic derivatives can interfere with the normal progression of the cell cycle, leading to cell cycle arrest at specific phases. The aforementioned sulphonamide-bearing quinazolinone derivatives 6 and 10 were found to cause a concentration-dependent accumulation of MCF-7 cells in the sub-G1 phase, indicative of apoptosis-associated DNA fragmentation nih.gov.

Studies on other related compounds, such as halogenated benzofuran derivatives, have also demonstrated their ability to perturb the cell cycle. For example, treatment of HepG2 and A549 cancer cell lines with these derivatives resulted in a significant increase in the percentage of cells in the G2/M phase of the cell cycle, suggesting a blockage at this checkpoint mdpi.com. Specifically, in HepG2 cells, there was an approximately eight-fold increase in the G2/M population, while in A549 cells, the increase was even more pronounced, at 10- to 13-fold mdpi.com. This G2/M arrest prevents the cells from entering mitosis, ultimately inhibiting cell proliferation.

Furthermore, fangchinoline derivatives, which are bisbenzylisoquinoline alkaloids, have been shown to induce G0/G1 cell cycle arrest in leukemia cell lines nih.gov. This indicates that different derivatives can affect different phases of the cell cycle, highlighting the diverse mechanisms through which these compounds can exert their anti-proliferative effects.

Oxidative Stress Pathways:

The cellular redox balance is a critical factor in cell survival and signaling, and its dysregulation can lead to oxidative stress, a condition implicated in various diseases. Some quinoline derivatives have been investigated for their potential to modulate oxidative stress pathways. For instance, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has been shown to alleviate oxidative stress in a rat model of Parkinson's disease mdpi.com. This compound demonstrated antioxidant properties by reducing markers of lipid and protein oxidation mdpi.com.

The antioxidant activity of quinolines is thought to be mediated, in part, by their ability to chelate metal ions such as Fe(II) and Fe(III), which can catalyze the formation of free radicals through the Fenton reaction mdpi.com. By sequestering these ions, quinoline derivatives can prevent the generation of damaging reactive oxygen species (ROS). Additionally, some quinolines can intercalate into the DNA duplex and directly react with free radicals, thereby protecting DNA from oxidative damage mdpi.com. The nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key cellular defense mechanism against oxidative stress, and its activation leads to the expression of various antioxidant enzymes nih.gov. While not directly demonstrated for 6-methoxyquinolin-7-amine, the modulation of such pathways represents a plausible mechanism for the antioxidant effects of related compounds.

Enzyme Inhibition Kinetics and Mechanistic Pathways

Derivatives of this compound have been explored as inhibitors of various enzymes, particularly kinases, which are crucial regulators of cellular processes.

The inhibition of protein kinases is a key strategy in the development of targeted therapies, especially in oncology.

HGFR (c-Met) Inhibition:

A series of 6,7-dimethoxy-4-anilinoquinolines bearing a benzimidazole moiety were synthesized and identified as potent inhibitors of the hepatocyte growth factor receptor (HGFR), also known as c-Met nih.gov. The HGF/c-Met signaling pathway plays a significant role in cancer development and progression nih.gov. In a Caliper motility shift assay, several of these compounds exhibited moderate to remarkable inhibitory activity against c-Met kinase. Notably, compound 12n from this series displayed the most potent inhibition with a half-maximal inhibitory concentration (IC50) value of 0.030 ± 0.008 µM nih.gov. Molecular docking studies suggested that this compound binds to the ATP-binding site of the c-Met kinase domain nih.gov.

Another study led to the discovery of a potent and selective c-Met inhibitor, AMG 458 , which features a 7-methoxyquinoline (B23528) moiety. This compound demonstrated selective inhibition of c-Met over VEGFR2 acs.org.

VEGFR and FGFR Inhibition:

Vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptors (FGFRs) are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. A novel triple angiokinase inhibitor, WXFL-152 , a 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide, was identified for its ability to simultaneously block VEGFR2, FGFRs, and platelet-derived growth factor receptors (PDGFRs) newdrugapprovals.org.

The inhibitory activity of WXFL-152 and its analogs was evaluated in kinase inhibition assays. The results showed that modifications to the quinoline scaffold significantly influenced the inhibitory potency against these kinases. For example, a cyclopropane amine substitution at the R3 position of the quinoline ring resulted in the best inhibition of VEGFR2 (IC50 = 9.4 nmol/L), while a dimethylamino-substituted compound showed the best inhibitory effect on FGFR1 (IC50 = 63.0 nmol/L) newdrugapprovals.org.

Furthermore, spiro-substituted compounds with a quinoline core have been found to inhibit the activity of several protein tyrosine kinases, including VEGFR and FGFR google.comgoogle.com. Anlotinib, a drug containing a 6-methoxyquinoline (B18371) moiety, is a known VEGFR inhibitor newdrugapprovals.org.

Below is a table summarizing the kinase inhibitory activities of selected quinoline derivatives.

| Compound | Target Kinase | IC50 (nM) | Reference |

| 12n (a 6,7-dimethoxy-4-anilinoquinoline derivative) | c-Met (HGFR) | 30 ± 8 | nih.gov |

| WXFL-255 (lead compound for WXFL-152) | VEGFR2 | 9.4 | newdrugapprovals.org |

| WXFL-255 (lead compound for WXFL-152) | FGFR1 | 188.0 | newdrugapprovals.org |

| Compound C2 (a WXFL-152 analog) | FGFR1 | 63.0 | newdrugapprovals.org |

This table is based on data from published research and is intended for informational purposes only.

Currently, there is a lack of specific research data on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by this compound derivatives. However, the broader class of quinoline derivatives has been investigated for this activity.

Receptor Binding Affinity and Kinetics in In Vitro Systems

The interaction of this compound derivatives with various receptors is a key area of investigation to understand their pharmacological effects.

Sigma receptors, particularly the σ2 subtype, are overexpressed in proliferating tumor cells, making them an attractive target for cancer therapeutics and diagnostics nih.gov.

Research on isoquinoline derivatives, which are structurally related to quinolines, has provided insights into the structural requirements for high-affinity and selective σ2 receptor binding. A study on a series of benzamide-isoquinoline derivatives revealed that the presence of an electron-donating para-methoxy group on the benzamide ring significantly enhances selectivity for the σ2 receptor over the σ1 receptor nih.gov. This finding suggests that the methoxy (B1213986) group in this compound derivatives could play a crucial role in their interaction with sigma receptors.

The following table presents the binding affinities of selected 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives for sigma receptors.

| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | σ1/σ2 Selectivity Ratio | Reference |

| CM398 | >1000 | - | >1000 | google.com |

This table is based on data from published research and is intended for informational purposes only.

Serotonin (5-HT) receptors are involved in a wide range of physiological and pathological processes, and their modulation by small molecules is a key strategy in the treatment of various central nervous system disorders.

While direct studies on the interaction of this compound derivatives with serotonin receptors are limited, research on related tetrahydroquinoline-based compounds has shown promise. For instance, a novel aminotetralin-type compound was identified as a potent and efficacious human 5-HT2C receptor agonist, while also acting as a competitive antagonist at the 5-HT2A receptor mdpi.com. This dual activity is of particular interest for the development of therapeutics for psychoses with potentially fewer side effects mdpi.com.

The development of selective 5-HT2C receptor agonists is a significant area of research for the treatment of schizophrenia, as these agents can modulate dopamine release in key brain regions nih.gov. The chemical scaffold of these active compounds, which includes a tetrahydroquinoline-like core, suggests that derivatives of this compound could also be explored for their potential to modulate serotonin receptor activity. The selectivity for 5-HT2C over 5-HT2A and 5-HT2B receptors is a critical factor in avoiding undesirable side effects such as hallucinations and cardiac valvulopathy mdpi.com.

Cannabinoid Receptor (CB2) Binding and Functional Activity

The cannabinoid receptor 2 (CB2), a G-protein-coupled receptor (GPCR), is predominantly expressed in immune cells and is a key component of the endocannabinoid system. windows.net Its role in modulating immune responses and inflammation makes it a significant therapeutic target, devoid of the psychotropic effects associated with the CB1 receptor. windows.netnih.gov Ligands targeting the CB2 receptor can exhibit a range of functional activities, including agonist, antagonist, or inverse agonist effects.

While direct studies on this compound are not extensively detailed in the available literature, the functional activity of structurally related quinoline derivatives provides valuable insights. For instance, the quinoline carboxamide derivative JTE907, which also contains a methoxy group, has been identified as an inverse agonist at the CB2 receptor. nih.govepa.gov

Functional selectivity is a critical concept in CB2 receptor pharmacology, where ligands can differentially activate signaling pathways. The primary signaling pathway for CB2 receptors involves coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. mdpi.com However, non-canonical pathways, such as β-arrestin recruitment, also play a role in receptor signaling and regulation. nih.gov Some CB2 receptor ligands show bias towards G-protein coupling with no recruitment of arrestins. nih.gov For example, JTE907 acts as an inverse agonist in cyclase assays but as a low-efficacy agonist in arrestin recruitment assays, demonstrating strong functional selectivity. nih.govepa.gov

The functional activity of various ligands at the CB2 receptor is typically characterized using in vitro assays, as detailed in the table below.

| Assay Type | Principle | Example Finding for a CB2 Ligand (CP55940) |

| Adenylyl Cyclase Inhibition | Measures the inhibition of forskolin-stimulated cAMP production in cells expressing the CB2 receptor. Agonists decrease cAMP levels, while inverse agonists can increase them. | Potent agonist for inhibiting adenylyl cyclase. epa.gov |

| [35S]GTPγS Binding | Quantifies the activation of G-proteins by measuring the binding of a non-hydrolyzable GTP analog. Agonists increase binding. | AM630, an inverse agonist, inhibits [35S]-GTPγS binding to CB2 receptor membranes. nih.gov |

| β-Arrestin Recruitment | Detects the recruitment of β-arrestin to the activated receptor, often using enzyme complementation systems. | Potent agonist for β-arrestin recruitment. epa.gov |

These assays are crucial for characterizing the pharmacological profile of compounds like this compound and its derivatives to determine their potential as selective modulators of the CB2 receptor.

Analysis of Ligand-Receptor Residence Time and Kinetic Selectivity

In modern drug discovery, the kinetic profile of a ligand's interaction with its target is recognized as a critical determinant of its pharmacological effect, often more so than its equilibrium binding affinity (Kd). ucsd.edunih.gov Ligand-receptor residence time (τ), defined as the reciprocal of the dissociation rate constant (1/koff), quantifies the duration a ligand remains bound to its receptor. ucsd.eduresearchgate.netnih.gov A longer residence time can lead to a more sustained biological effect, even after the concentration of the free drug in circulation has diminished. nih.govresearchgate.net

The duration of the receptor-ligand complex is a key factor influencing the extent and duration of the biological response in vivo. ucsd.edunih.gov This concept is crucial for both agonists, which activate receptors, and antagonists, which block their activity. The effectiveness of a drug is often dictated by the lifetime of the binary drug-receptor complex. ucsd.edu

Kinetic selectivity arises when a ligand exhibits different residence times for different receptors. For example, a compound may have similar binding affinities for two receptor subtypes but a significantly longer residence time for one over the other. This can translate into a more durable effect at the desired target, enhancing the therapeutic window and potentially reducing off-target effects. Studies on adenosine A1 receptor agonists have shown that structural modifications can independently alter residence time and affinity, allowing for the optimization of kinetic properties. nih.gov

Experimental methods to determine drug-receptor residence times include:

Radioligand Binding Assays: These are direct methods that measure the dissociation of a radiolabeled ligand from the receptor over time. rsc.org

Functional Assays: These indirect methods assess the duration of the functional response (e.g., agonist-evoked signaling) after the drug has been washed out. rsc.org

While specific kinetic data for this compound are not presently available, the investigation of its binding kinetics at targets like the CB2 receptor would be a crucial step in evaluating its therapeutic potential. Optimizing for a long residence time at CB2 could yield a compound with sustained immunomodulatory effects.

Structure-Activity Relationship (SAR) Elucidation for Biological Interactions (Chemical Basis)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule correlates with its biological activity. mdpi.com By systematically modifying a lead compound, researchers can identify key chemical features, or pharmacophores, that are essential for target binding and functional modulation.

For quinoline-based structures, SAR studies have revealed critical determinants of activity at various targets. For instance, in a series of imidazoquinoline derivatives acting as Toll-like receptor 7 (TLR7) agonists, the introduction of an amine group resulted in a nearly two-fold improvement in TLR7 activity and a 47-fold increase in selectivity over TLR8. chemrxiv.org This highlights the profound impact that a single functional group can have on both potency and selectivity.

Impact of Substituent Modifications on Target Binding and Functional Modulation

The specific placement and nature of substituents on the this compound scaffold are expected to be critical for its biological interactions.

The Methoxy Group (-OCH3) at position 6: Methoxy groups can influence a molecule's properties in several ways. They can act as hydrogen bond acceptors and affect the electronic properties of the aromatic ring system. In SAR studies of flavonoids, a methoxy group at the C7 position was found to play a vital role in enhancing anti-inflammatory activity. mdpi.com Conversely, in studies of naphthoyl-based cannabinoids, a methoxy group at the C6 position was found to decrease CB1 receptor affinity. nih.gov The impact of the 6-methoxy group on this compound would therefore be highly dependent on the specific topology and amino acid composition of its target's binding pocket.

The Amine Group (-NH2) at position 7: The primary amine at position 7 is a versatile functional group. It can act as a hydrogen bond donor and acceptor and can be protonated at physiological pH, allowing for ionic interactions. mdpi.com As seen with imidazoquinoline TLR7 agonists, the presence of an amine group can be crucial for forming hydrogen bonds with key residues in the target protein, such as Asp555, thereby anchoring the ligand in the binding site and enhancing activity. chemrxiv.org

The combination and relative orientation of these two groups on the quinoline core create a unique electronic and steric profile that dictates the molecule's ability to interact with its biological target. Further modifications, such as alkylation of the amine or alteration of the methoxy group, would be standard strategies in an SAR campaign to probe the binding pocket and optimize activity.

Molecular Docking and Molecular Dynamics Simulations of Ligand-Target Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating ligand-target interactions at an atomic level. polimi.itgithub.io These techniques provide crucial insights that can guide SAR studies and the rational design of more potent and selective molecules.

Molecular Docking predicts the preferred orientation and conformation of a ligand when bound to a receptor's binding site. nih.gov The process involves sampling a vast number of possible poses and scoring them based on a function that estimates the binding affinity (e.g., free energy of binding). nih.gov Docking studies can identify key interactions, such as:

Hydrogen Bonds: The amine group of this compound could form hydrogen bonds with polar residues like aspartate, serine, or lysine, while the methoxy oxygen can act as a hydrogen bond acceptor. chemrxiv.orgnih.gov

Hydrophobic Interactions: The aromatic quinoline ring system can engage in π-π stacking or other hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding pocket. mdpi.com

Ionic Interactions: If the amine group is protonated, it can form salt bridges with negatively charged residues like aspartate or glutamate. nih.gov

The crystal structure of the human CB2 receptor reveals a binding pocket composed of residues from several transmembrane helices, which are mainly hydrophobic and aromatic in nature. newswise.com A docking simulation of this compound into this site would aim to predict its binding mode and identify the specific residues it interacts with.

Molecular Dynamics (MD) Simulations complement the static picture provided by docking by simulating the movement of atoms in the ligand-receptor complex over time. github.io MD simulations provide a dynamic view of the interaction, allowing researchers to: polimi.it

Assess the stability of the docked pose.

Observe conformational changes in both the ligand and the protein upon binding. nih.gov

Calculate a more accurate binding free energy.

Gain insights into the kinetics of ligand binding and dissociation, which is directly related to residence time. nih.gov

By simulating the behavior of the this compound-target complex under physiological conditions, MD can reveal the dynamic nature of the interactions that stabilize the bound state, offering a deeper mechanistic understanding of its biological activity. researchgate.net

Applications of 6 Methoxyquinolin 7 Amine in Chemical Science and Technology Non Clinical

Utilization as Key Synthetic Intermediates for Complex Molecule Synthesis

While quinoline (B57606) and its derivatives are fundamental building blocks in organic synthesis, specific documented examples detailing the use of 6-methoxyquinolin-7-amine as a key intermediate for the synthesis of complex molecules are not readily found in the available literature. The reactivity of the amine and methoxy (B1213986) functional groups on the quinoline core suggests its potential as a precursor, but specific synthetic pathways and target molecules originating from this particular isomer are not detailed in the search findings.

Analytical Method Development for Detection and Quantification in Research Matrices

No specific analytical methods developed for the express purpose of detecting and quantifying this compound in research matrices have been identified in the search results. General analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) would likely be applicable, but dedicated methods and their parameters for this specific compound are not documented.

Corrosion Inhibition Studies and Mechanistic Aspects

Organic compounds containing nitrogen and oxygen atoms, particularly those with aromatic rings, are often effective corrosion inhibitors for metals in acidic environments. These compounds can adsorb onto the metal surface, forming a protective layer that inhibits corrosive processes. The mechanism typically involves the interaction of lone pair electrons on the heteroatoms with the vacant d-orbitals of the metal. While numerous studies exist for various quinoline and amine derivatives as corrosion inhibitors, research specifically investigating the efficacy and mechanism of this compound for corrosion inhibition is not present in the provided search results.

Future Research Directions and Unexplored Avenues

Development of Novel, Sustainable, and Scalable Synthetic Routes

The development of efficient and environmentally benign synthetic methodologies is paramount for the future utility of 6-methoxyquinolin-7-amine. Current efforts in quinoline (B57606) synthesis are geared towards green chemistry principles, minimizing waste and energy consumption. Future research should focus on adapting these modern synthetic strategies to produce this compound and its derivatives.

Key areas for exploration include:

One-Pot Syntheses: Designing multi-component reactions that allow for the construction of the this compound core in a single step from simple precursors would significantly improve efficiency.

Catalyst Innovation: The use of novel catalysts, such as p-toluenesulfonic acid (p-TSA) and para-sulfonic acid calix doaj.orgarene, has proven effective for other quinoline analogs and should be investigated for this specific scaffold.

Green Solvents: A shift towards greener solvents like ethanol (B145695) and water is a crucial aspect of sustainable synthesis.

Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can accelerate reaction times and improve yields, offering a more sustainable alternative to conventional heating.

| Catalyst Type | Example | Potential Application in this compound Synthesis |

| Brønsted Acid | p-Toluenesulfonic acid (p-TSA) | Catalyzing condensation and cyclization steps in one-pot reactions. |

| Supramolecular | para-Sulfonic acid calix doaj.orgarene | Acting as a nanoreactor to facilitate selective synthesis. |

| Metal-based | Cerium nitrate | Promoting oxidative cyclization reactions. |

| Organocatalyst | Ammonium acetate | Facilitating condensation reactions under mild conditions. |

Advanced Mechanistic Characterization of Intricate Reaction Pathways and Intermediates

A deeper understanding of the reaction mechanisms governing the synthesis of this compound is crucial for optimizing existing routes and designing new ones. While classical quinoline syntheses like the Skraup and Friedländer reactions are well-established, the mechanisms of more modern, catalyzed reactions are often less understood.

Future research should employ a combination of experimental and computational techniques to:

Identify and Characterize Intermediates: Utilizing spectroscopic techniques (e.g., NMR, mass spectrometry) and computational modeling to identify transient intermediates in synthetic pathways.

Elucidate Catalyst Roles: Investigating the precise role of catalysts in activating substrates and facilitating bond formation through kinetic studies and density functional theory (DFT) calculations.

Map Reaction Energy Profiles: Computational modeling can map the energy landscapes of different reaction pathways, helping to identify the most favorable routes and potential side reactions.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. These computational tools can be leveraged to accelerate the design and development of novel this compound derivatives with desired properties.

Future applications of AI and ML in this area include:

In Silico Screening: Employing virtual screening techniques to rapidly assess large libraries of virtual this compound derivatives for their potential biological activity against various targets. nih.govbenthamdirect.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to predict the biological activity and physicochemical properties of new derivatives based on their chemical structure. mdpi.commdpi.com

Generative Models: Using generative adversarial networks (GANs) and other deep learning models to design novel quinoline scaffolds with optimized properties, such as enhanced bioactivity and improved synthetic accessibility. researchgate.netdigitellinc.com

Predictive Toxicology: Utilizing ML models to predict the potential toxicity and adverse effects of new this compound derivatives early in the design phase, reducing late-stage failures. nih.govucsf.edu

| AI/ML Technique | Application for this compound | Potential Outcome |

| Virtual Screening | Docking studies against known biological targets. | Identification of potential lead compounds for further development. |

| QSAR | Predicting anticancer or antimicrobial activity based on structural features. | Guiding the synthesis of more potent and selective analogs. |

| Generative Models | Designing novel derivatives with improved drug-like properties. | Expanding the chemical space around the this compound scaffold. |

| Predictive Toxicology | In silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Prioritizing compounds with favorable safety profiles. |

Exploration of New Biological Target Classes and Uncharted Molecular Interaction Mechanisms

While quinoline derivatives are known to exhibit a broad spectrum of biological activities, the specific targets and mechanisms of action for this compound remain largely unexplored. Future research should aim to identify novel biological targets and elucidate the molecular interactions that underpin its potential therapeutic effects.

Promising avenues for investigation include:

Target Identification: Utilizing chemoproteomics and other target identification strategies to discover the protein targets of this compound in various disease models.

Enzyme Inhibition: Screening against panels of kinases, proteases, and other enzymes implicated in diseases such as cancer and infectious diseases. nih.govdtu.dk

Receptor Modulation: Investigating the interaction of this compound derivatives with G-protein coupled receptors (GPCRs) and other cell surface receptors.

DNA and RNA Interactions: Exploring the potential for these compounds to interact with nucleic acids, a known mechanism for some quinoline-based drugs.

Expansion into Emerging Areas of Chemical Science

The versatile quinoline scaffold is well-suited for application in a variety of cutting-edge areas of chemical science. Future research should explore the integration of this compound into these emerging fields to develop novel materials and therapeutic strategies.

Key areas for expansion include:

Photoredox Catalysis: The photophysical properties of the quinoline ring system make it a candidate for use as a photosensitizer or as a substrate in photoredox-catalyzed reactions for the synthesis of complex molecules. nih.gov

Supramolecular Chemistry: The nitrogen atom and aromatic rings of this compound can participate in non-covalent interactions, making it a potential building block for the construction of functional supramolecular assemblies such as gels, cages, and polymers.

Bioconjugation Strategies: The amine functionality of this compound provides a convenient handle for conjugation to biomolecules such as proteins, antibodies, and oligonucleotides. This could be exploited for targeted drug delivery or the development of new diagnostic probes.

Q & A

Q. What are the optimal synthetic routes for 6-methoxyquinolin-7-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of quinoline derivatives often involves nucleophilic aromatic substitution or cyclization reactions. For this compound, a plausible route could involve:

- Starting with a nitro-substituted precursor (e.g., 6-methoxy-2-nitroaniline) subjected to reduction and cyclization.

- Using formamide under high-temperature conditions to facilitate ring closure, as demonstrated in analogous quinazoline syntheses .

- Solvent selection (e.g., ethanol or methanol under reflux) and reaction time optimization to maximize yield. Purification via column chromatography or recrystallization is recommended.

Q. How should researchers characterize this compound to confirm its structure and purity?

- Methodological Answer :

- Spectroscopic Techniques :

- NMR : Analyze - and -NMR spectra to confirm methoxy (-OCH) and amine (-NH) group positions on the quinoline ring.

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns.

- IR Spectroscopy : Identify characteristic stretches (e.g., N-H at ~3300 cm, C-O at ~1250 cm) .

- Purity Assessment : Conduct HPLC with UV detection (λ = 254 nm) and report retention times and peak homogeneity.

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound analogs?

- Methodological Answer :

- Reproducibility Checks : Replicate experiments using identical protocols, reagents, and cell lines. Share raw data and experimental details to enable cross-validation .

- Meta-Analysis : Compare studies for variables such as assay conditions (e.g., pH, temperature), compound concentrations (IC/EC), and biological models (e.g., in vitro vs. in vivo).

- Structural Confirmation : Verify compound identity and purity, as impurities or isomerization can skew results .

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer :

- Synthetic Modifications : Systematically vary substituents (e.g., halogens, alkyl groups) at positions 6 (methoxy) and 7 (amine) and assess their impact on bioactivity.

- Biological Assays : Use standardized protocols (e.g., antimicrobial disk diffusion, cytotoxicity MTT assays) with positive/negative controls.

- Computational Modeling : Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases, receptors) .

Q. What advanced analytical techniques are critical for studying degradation products of this compound under oxidative stress?

- Methodological Answer :

- LC-MS/MS : Identify degradation products via fragmentation patterns and compare with reference standards.

- Electron Paramagnetic Resonance (EPR) : Detect radical intermediates formed during oxidation.

- Accelerated Stability Testing : Expose the compound to heat, light, and humidity, and monitor degradation kinetics using Arrhenius plots .

Methodological and Ethical Considerations

Q. How should researchers address data ownership and collaboration challenges in multi-institutional studies on this compound?

- Methodological Answer :

- Pre-Study Agreements : Define roles, data ownership, and publication rights in a collaboration contract.

- Centralized Data Repositories : Use platforms like Zenodo or Figshare to store raw spectra, biological datasets, and synthetic protocols.

- Ethical Compliance : Declare conflicts of interest and adhere to institutional review board (IRB) guidelines for biological testing .

Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies of this compound?

- Methodological Answer :